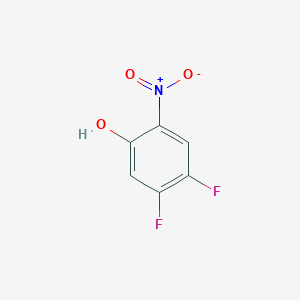

4,5-Difluoro-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZODZOGGCQZLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378931 | |

| Record name | 4,5-difluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55346-97-9 | |

| Record name | 4,5-difluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Difluoro-2-nitrophenol: A Key Intermediate for Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-nitrophenol (CAS No: 55346-97-9), a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document details its molecular structure, physicochemical properties, a proposed, mechanistically sound synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores the compound's reactivity and its applications as a versatile building block, drawing parallels with structurally similar intermediates used in the synthesis of modern pharmaceuticals. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating metabolic stability, binding affinity, and other key physicochemical properties.[1] this compound is a valuable bifunctional reagent that belongs to the class of fluorinated nitroaromatic compounds. It features a phenol ring substituted with two adjacent fluorine atoms, a nitro group, and a hydroxyl group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in multi-step synthesis pathways.

The electron-withdrawing nature of both the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for introducing further complexity. The hydroxyl group, in turn, can be leveraged for etherification or other modifications. This guide serves as a technical resource for scientists, offering detailed insights into the core attributes and utility of this important synthetic building block.

Molecular and Physicochemical Properties

This compound is a yellow crystalline solid at room temperature. Its key identifiers and properties are summarized in the table below. The presence of the hydroxyl group contributes to its acidic nature and solubility in polar organic solvents.

| Property | Value |

| CAS Number | 55346-97-9 |

| Molecular Formula | C₆H₃F₂NO₃[2] |

| Molecular Weight | 175.09 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 2-Nitro-4,5-difluorophenol, 3,4-Difluoro-6-Nitrophenol |

| Appearance | Yellow crystalline solid |

| SMILES | OC1=CC(F)=C(F)C=C1--INVALID-LINK--=O[2] |

| InChI Key | KZODZOGGCQZLNF-UHFFFAOYSA-N[2] |

Synthesis and Mechanistic Insights

While specific peer-reviewed syntheses for this compound are not abundant in readily available literature, a highly plausible and efficient route can be designed based on established organic chemistry principles—specifically, the electrophilic nitration of a corresponding difluorophenol precursor.

Proposed Synthesis Pathway: Electrophilic Nitration of 3,4-Difluorophenol

The logical precursor for this molecule is 3,4-Difluorophenol (CAS: 2713-33-9).[3] The nitration of phenol rings is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho, para-director. In the case of 3,4-Difluorophenol, the para position to the hydroxyl group is blocked by a fluorine atom. Therefore, nitration is expected to occur selectively at one of the two available ortho positions (C2 or C6). The C2 position is sterically less hindered and electronically favored, leading to the desired this compound product. A similar regioselective nitration is documented for the synthesis of 2,4-Difluoro-6-nitrophenol from 2,4-difluorophenol.[4]

Reaction: 3,4-Difluorophenol + HNO₃ / H₂SO₄ → this compound

Experimental Protocol (Representative)

-

Rationale: This protocol is adapted from a similar procedure for the nitration of a substituted phenol.[4] The use of sulfuric acid as a catalyst is crucial as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is conducted at a low temperature to control the exothermic reaction and prevent over-nitration or side reactions.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add 3,4-Difluorophenol (1.0 eq).

-

Slowly add concentrated sulfuric acid (98%) while maintaining the internal temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate (the crude product) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a yellow solid.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. While a definitive spectrum for this specific isomer is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from close isomers like 5-fluoro-2-nitrophenol.[5]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to the protons at C3 and C6.

-

The proton at C6 (adjacent to the nitro group) will likely appear further downfield due to the strong electron-withdrawing effect of NO₂. It will appear as a doublet of doublets, coupling to the adjacent proton (C3) and the fluorine at C5.

-

The proton at C3 (adjacent to the hydroxyl group) will appear relatively upfield. It will also be a doublet of doublets, coupling to the C6 proton and the fluorine at C4.

-

A broad singlet for the phenolic -OH proton will also be present, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. Carbons attached to electronegative atoms (F, O, N) will be significantly shifted. The C-F couplings will be observable.

-

¹⁹F NMR: Two distinct signals are expected, one for each of the non-equivalent fluorine atoms. Each signal will exhibit coupling to the other fluorine and to the nearby aromatic protons.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands. Key expected peaks include:

-

A broad band around 3200-3500 cm⁻¹ for the O-H stretch of the phenol.[6]

-

Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[6]

-

C-F stretching vibrations, typically in the 1100-1250 cm⁻¹ region.

-

C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.[6]

-

Applications in Drug Discovery and Development

The primary utility of this compound in a research and development context is as a versatile chemical intermediate.[7] Its trifunctional nature allows for sequential, regioselective reactions.

Role as a Nucleophilic Aromatic Substitution (SNAr) Substrate

The true synthetic power of this molecule lies in the reactivity of its C-F bonds towards nucleophiles. The strong electron-withdrawing capacity of the ortho-nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This activation is a cornerstone of modern synthetic strategy.[1] The fluorine atom at C4 is particularly activated by the para-nitro group (relative to the fluorine), making it a prime site for initial SNAr.

This reactivity allows for the precise introduction of various functionalities, including amines, thiols, and alkoxides, which is a common requirement in the construction of complex pharmaceutical scaffolds. For example, a closely related intermediate, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a crucial building block in the synthesis of Linzagolix , a novel GnRH receptor antagonist used for treating uterine fibroids.[8] In that synthesis, the fluoro-nitro-aromatic core is used to build up the complex final structure, highlighting the pivotal role such intermediates play.

Experimental Workflow: SNAr Reaction

Caption: Generalized workflow for an SNAr reaction using the title compound.

Safety, Handling, and Storage

As with all nitroaromatic and fluorinated compounds, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is proprietary to suppliers, a hazard assessment can be made based on data for structurally similar chemicals like nitrophenols and fluoronitrobenzenes.

-

Health Hazards: Nitrophenols are generally classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[9] They can cause skin and eye irritation.[9] Prolonged exposure may have adverse effects on organs.

-

Environmental Hazards: Many nitrophenols are toxic to aquatic life.[9] The compound should not be allowed to enter drains or waterways.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator may be necessary.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often -20°C for long-term stability to preserve its high purity.[8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its carefully arranged functional groups provide a platform for predictable and high-yield transformations, particularly nucleophilic aromatic substitution. By understanding its synthesis, reactivity, and safety profile, researchers can effectively leverage this intermediate to construct novel and complex molecular architectures, driving forward the development of new medicines and advanced materials.

References

- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 55346-97-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 5. 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 8. nbinno.com [nbinno.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Solubility of 4,5-Difluoro-2-nitrophenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,5-Difluoro-2-nitrophenol, a key intermediate in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in various synthetic applications.

Executive Summary

This compound (CAS: 55346-97-9) is a yellow crystalline solid with a molecular formula of C₆H₃F₂NO₃ and a molecular weight of approximately 175.09 g/mol .[1][2][3] Its solubility is dictated by a complex interplay of functional groups: a polar hydroxyl group, a strongly electron-withdrawing nitro group, and two lipophilic fluorine atoms. While specific quantitative solubility data is not extensively available in published literature, a qualitative understanding based on its molecular structure predicts good solubility in polar organic solvents.[1] This guide will elucidate the physicochemical principles governing its solubility, provide a framework for solvent selection, and detail a rigorous experimental protocol for quantitative solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is determined by the intermolecular forces between the solute and solvent molecules. The structure of this compound presents several key features that influence these interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |

| Molecular Weight | ~175.09 g/mol | [1][2][3] |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 55346-97-9 | [1][2][3] |

Role of Functional Groups

-

Hydroxyl (-OH) Group: The phenolic hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver for its solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol).[1]

-

Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group, which increases the polarity of the molecule and enhances its acidity compared to phenol.[1] This group can also act as a hydrogen bond acceptor.

-

Fluoro (-F) Groups: The two fluorine atoms are highly electronegative and contribute to the molecule's overall polarity. However, fluorine is also considered lipophilic, which can enhance solubility in less polar organic solvents compared to non-fluorinated analogs.[4] The combined electron-withdrawing effects of the nitro and fluoro groups make the phenolic proton more acidic, which can influence its solubility in basic media.

Predicted Solubility Profile

Based on its structure, this compound is expected to exhibit the following solubility trends:

-

High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) due to the potential for hydrogen bonding and strong dipole-dipole interactions.[5][6] The solubility of the related compound, 4-nitrophenol, in these types of solvents is well-documented.[7][8]

-

Moderate Solubility: In solvents of intermediate polarity like dichloromethane.

-

Low Solubility: In nonpolar solvents such as hexane and toluene, as the polar functional groups will have unfavorable interactions with these nonpolar molecules.

The following diagram illustrates the key molecular features influencing solubility.

Caption: Key functional groups of this compound and their predicted influence on solubility in different solvent classes.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of publicly available quantitative data, an experimental determination of solubility is crucial for process development. The following protocol outlines the Isothermal Equilibrium Method, a reliable technique for this purpose.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

-

Data Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = (C × DF × V) / V₀ Where:

-

C = Concentration of the diluted sample from HPLC (g/L or mol/L)

-

DF = Dilution factor

-

V = Volume of the volumetric flask

-

V₀ = Initial volume of the supernatant taken

-

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the experimental determination of solubility using the isothermal equilibrium method.

Predictive Approaches: Hansen Solubility Parameters (HSP)

For a theoretical estimation of solubility and to guide solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[9] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (in this case, this compound) and a solvent can be calculated. A smaller Ra value indicates a higher likelihood of good solubility.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[10] Once estimated, these values can be used to screen a wide range of solvents to identify the most promising candidates for experimental validation, saving significant time and resources.

Conclusion and Recommendations

The solubility of this compound in organic solvents is a critical parameter for its application in synthesis and formulation. Based on its molecular structure, it is predicted to be highly soluble in polar organic solvents. For drug development and process optimization, it is imperative to move beyond qualitative predictions. The experimental protocol detailed in this guide provides a robust framework for obtaining precise, quantitative solubility data. It is recommended that researchers invest in this experimental determination for key solvents relevant to their specific applications to ensure reproducible and scalable results.

References

- 1. CAS 55346-97-9: this compound | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate | 179011-36-0 | Benchchem [benchchem.com]

- 5. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

- 9. ripublication.com [ripublication.com]

- 10. Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed technical analysis of the expected spectral data for 4,5-Difluoro-2-nitrophenol, a compound of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes established principles of spectroscopic interpretation with field-proven insights to offer a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of this compound dictates a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the electron-donating hydroxyl group, creates a complex interplay of electronic effects that are directly observable in its NMR, IR, and MS spectra. Understanding these influences is paramount for accurate data interpretation.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data, with fluorine-carbon and fluorine-proton couplings adding a layer of diagnostic complexity and structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the phenolic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-3 | 7.5 - 7.8 | Doublet of doublets (dd) | JH3-F4 ≈ 7-9 Hz, JH3-H6 ≈ 2-3 Hz | Deshielded by the adjacent nitro group and coupled to both the C4-Fluorine (ortho) and the distant H-6 (meta). |

| H-6 | 7.1 - 7.4 | Doublet of doublets (dd) | JH6-F5 ≈ 9-11 Hz, JH6-H3 ≈ 2-3 Hz | Shielded relative to H-3. Coupled to the adjacent C5-Fluorine (ortho) and the distant H-3 (meta). |

| -OH | 5.0 - 10.0 | Broad singlet (s) | N/A | Chemical shift is concentration and solvent dependent. Broadening is due to chemical exchange. |

Note: Predicted values are based on analysis of similar compounds such as 2-nitro-4-fluorophenol and 2,4-difluorophenol.[1][2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will be characterized by large one-bond carbon-fluorine couplings (¹JCF), which are highly diagnostic.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C-1 | 150 - 155 | Doublet (d) | JC1-F5 ≈ 2-4 Hz | Attached to the hydroxyl group. Shows small coupling to the meta F-5. |

| C-2 | 138 - 142 | Doublet (d) | JC2-F ≈ 4-6 Hz | Attached to the nitro group. Shows small coupling to one of the fluorine atoms. |

| C-3 | 118 - 122 | Doublet (d) | JC3-F4 ≈ 18-22 Hz | Coupled to the ortho F-4. |

| C-4 | 155 - 160 | Doublet (d) | ¹JC4-F ≈ 240-250 Hz | Directly bonded to fluorine, resulting in a large one-bond coupling constant. |

| C-5 | 145 - 150 | Doublet (d) | ¹JC5-F ≈ 240-250 Hz | Directly bonded to fluorine, resulting in a large one-bond coupling constant. |

| C-6 | 110 - 115 | Doublet (d) | JC6-F5 ≈ 20-25 Hz | Coupled to the ortho F-5. |

Note: The presence of two fluorine atoms will create complex splitting patterns. Simultaneous proton and fluorine decoupling can simplify the spectrum to six singlets.[3] The chemical shifts of carbon atoms in aromatic rings are influenced by the type and position of substituents.[4][5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-O, C-F, and aromatic C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenol) | 3200 - 3500 | Broad, Medium-Strong | Stretching |

| Aromatic C-H | 3000 - 3100 | Medium-Weak | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong | Stretching |

| N=O (Nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Strong | Stretching |

| C-F (Aryl Fluoride) | 1100 - 1300 | Strong | Stretching |

| C-O (Phenol) | 1180 - 1260 | Strong | Stretching |

| C-N (Nitro) | 840 - 870 | Medium | Stretching |

Rationale: The broad O-H stretch is characteristic of hydrogen-bonded phenols.[6] The strong asymmetric and symmetric stretches of the nitro group are highly diagnostic.[7] Aryl-fluoride bonds give rise to strong absorptions in the fingerprint region.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Figure 2. Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, the molecular ion peak and characteristic losses of the nitro group are expected.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Weight: 175.09 g/mol

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 175.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A major fragment at m/z = 129 [M - 46]⁺, resulting from the cleavage of the C-N bond.

-

Loss of NO: A fragment at m/z = 145 [M - 30]⁺.

-

Loss of CO: Subsequent loss of carbon monoxide from phenolic fragments is common, for example, [M - NO₂ - CO]⁺ at m/z = 101.

-

Nitroaromatic compounds often exhibit complex rearrangement and fragmentation patterns.[8][9] The fragmentation of nitrophenols can be influenced by the position of the substituents.[10]

-

| m/z | Proposed Fragment | Origin |

| 175 | [C₆H₃F₂NO₃]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₆H₃F₂O₂]⁺• | [M - NO]⁺ |

| 129 | [C₆H₃F₂O]⁺ | [M - NO₂]⁺ |

| 101 | [C₅H₃F₂]⁺ | [M - NO₂ - CO]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Employ a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Figure 3. Logical flow of an Electron Ionization Mass Spectrometry (EI-MS) experiment.

Conclusion

The comprehensive analysis of this compound requires the integrated interpretation of NMR, IR, and MS data. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and protocols within this guide serve as a robust framework for researchers to confirm the identity, purity, and structure of this molecule, ensuring data integrity and advancing scientific objectives in chemical synthesis and drug development.

References

- 1. 2,4-Difluorophenol(367-27-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum [chemicalbook.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Potential of Fluorinated Nitrophenols: A Technical Guide for Drug Discovery and Agrochemical Research

Introduction: The Strategic Synergy of Fluorine and the Nitro Group on a Phenolic Scaffold

In the landscape of medicinal chemistry and agrochemical design, the strategic modification of simple aromatic scaffolds is a cornerstone of innovation. The fluorinated nitrophenols represent a class of compounds where the unique electronic properties of three distinct functional groups—the hydroxyl, the nitro, and the fluorine—converge to create a molecule with significant, yet underexplored, biological potential. The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in its own right, crucial to the activity of numerous antimicrobial and anticancer agents.[1] When combined on a phenol ring, these substituents can modulate the acidity of the hydroxyl group, a key factor in one of this class's most prominent predicted activities: the uncoupling of mitochondrial oxidative phosphorylation.

This technical guide provides an in-depth exploration of the potential biological activities of fluorinated nitrophenols. Moving beyond a simple survey, we delve into the mechanistic rationale behind their predicted effects, provide detailed experimental protocols for their evaluation, and offer a framework for their potential application in pharmaceutical and agricultural research. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of these versatile compounds.

Core Biological Activities and Mechanistic Underpinnings

The biological activities of fluorinated nitrophenols can be logically inferred from the well-documented effects of their structural precedents: nitrophenols, fluorinated herbicides, and halogenated nitroaromatics. The primary activities of interest include mitochondrial uncoupling, herbicidal action, antimicrobial effects, and cytotoxic potential against cancer cells.

Mitochondrial Uncoupling: Disrupting the Cellular Powerhouse

The classic biological activity of nitrophenols is the uncoupling of oxidative phosphorylation.[2] In healthy mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force drives ATP synthase to produce ATP, the cell's primary energy currency.

Weakly acidic phenols, like fluorinated nitrophenols, can act as protonophores. In their protonated state, they are lipophilic enough to diffuse across the inner mitochondrial membrane into the matrix. Once in the higher pH environment of the matrix, they release their proton, acidifying the matrix. The resulting phenolate anion, stabilized by the electron-withdrawing nitro and fluoro groups, then diffuses back across the membrane to the intermembrane space, where it picks up another proton, repeating the cycle. This shuttling of protons dissipates the proton gradient, uncoupling electron transport from ATP synthesis.[3][4] The energy that would have been used for ATP production is instead released as heat. This mechanism is the basis for both therapeutic potential (e.g., in metabolic diseases) and toxicity.

Causality of Fluorination: The introduction of fluorine can significantly enhance uncoupling activity. Its strong electron-withdrawing nature increases the acidity of the phenolic proton, facilitating its release in the mitochondrial matrix. Furthermore, fluorination increases the lipophilicity of the molecule, which can improve its ability to traverse the mitochondrial membranes.

Below is a conceptual workflow for assessing mitochondrial uncoupling activity.

Caption: Workflow for Assessing Mitochondrial Uncoupling via Oxygen Consumption.

Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO)

Many commercial herbicides, particularly diphenyl ethers like acifluorfen, contain both fluoro and nitro-substituted phenyl rings.[5][6] Their primary mechanism of action is the potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[7][8] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This substrate then auto-oxidizes to protoporphyrin IX outside of the normal enzymatic pathway. In the presence of light and oxygen, this misplaced protoporphyrin IX acts as a powerful photosensitizer, generating singlet oxygen and other reactive oxygen species (ROS).[9] These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane leakage, cellular decompartmentalization, and ultimately, rapid desiccation and death of the plant.

Causality of Fluorination and Nitro Group: Fluorinated nitrophenols are structural precursors to these more complex herbicides. For example, 2-bromo-4-fluoro-6-nitrophenol has been patented for its herbicidal and fungicidal activities.[10] The fluorinated nitrophenyl moiety is critical for binding to the active site of the PPO enzyme. The fluorine atom can enhance binding affinity and metabolic stability within the plant, while the nitro group is often essential for the inhibitory action.

Antimicrobial Activity: A Multi-Pronged Attack

Nitroaromatic compounds have a long history as antimicrobial agents. Their activity is often dependent on the enzymatic reduction of the nitro group within the microbial cell.[11] This reduction, carried out by microbial nitroreductases, generates highly reactive intermediates such as nitroso and hydroxylamine species, as well as superoxide radicals.[12] These reactive species can cause widespread cellular damage by:

-

Covalently modifying DNA and proteins: Leading to mutations and enzyme inactivation.

-

Inducing oxidative stress: Overwhelming the cell's antioxidant defenses.

-

Disrupting cell membranes: The increased lipophilicity from halogenation can enhance membrane interaction and disruption.[13]

While specific data for fluorinated nitrophenols is sparse, related compounds like 2,4,6-tribromo-3-nitrophenol have shown antimicrobial activity.[14] It is highly probable that fluorinated nitrophenols would exhibit similar properties, with the fluorine atom potentially enhancing cellular uptake and stability.

Anticancer Potential: Triggering Apoptosis and Oxidative Stress

The biological activities that make fluorinated nitrophenols effective herbicides and antimicrobials—ROS generation and mitochondrial dysfunction—are also key mechanisms for inducing cancer cell death. Many chemotherapeutic agents function by overwhelming cancer cells with oxidative stress or by triggering the intrinsic apoptotic pathway, which is initiated at the mitochondria.

The uncoupling of mitochondria can lead to:

-

Release of Cytochrome c: The disruption of mitochondrial membrane potential can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[15]

-

Generation of Reactive Oxygen Species (ROS): While uncouplers can sometimes decrease ROS production from the ETC, the overall cellular disruption can lead to an increase in oxidative stress.[16][17]

-

Activation of Caspases: Released cytochrome c activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), which systematically dismantle the cell.[15][18]

Fluorinated compounds are prevalent in oncology, and the combination of a fluorine atom with a pro-apoptotic nitro-phenol scaffold presents a logical starting point for anticancer drug discovery.[16][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Preventing Microbial Infections with Natural Phenolic Compounds | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ca(2+)-dependent production of reactive oxygen metabolites by human neutrophils in response to fluorinated propranolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Fluoro-4-nitrophenol | 403-19-0 | FF14224 | Biosynth [biosynth.com]

The Strategic deployment of 4,5-Difluoro-2-nitrophenol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—impart profound effects on the physicochemical and biological properties of organic molecules. These include enhanced metabolic stability, increased binding affinity, and altered lipophilicity and pKa. Among the panoply of fluorinated building blocks, 4,5-Difluoro-2-nitrophenol has emerged as a particularly versatile and powerful synthon, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of the core reactivity of this compound and detailed protocols for its application in key synthetic transformations.

Core Properties and Safety Considerations of this compound

This compound is a yellow crystalline solid at room temperature, soluble in many polar organic solvents.[1] Its molecular structure is characterized by a phenolic hydroxyl group, a nitro group, and two fluorine atoms on the aromatic ring.[1] The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the fluorine atoms, renders the aromatic ring electron-deficient and activates the fluorine atoms for nucleophilic aromatic substitution.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55346-97-9 |

| Molecular Formula | C₆H₃F₂NO₃ |

| Molecular Weight | 175.09 g/mol |

| Appearance | Yellow crystalline solid |

| Storage | Store at -20°C |

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before use.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three functional groups: the two fluorine atoms, the nitro group, and the hydroxyl group. This allows for a modular and sequential approach to the synthesis of complex target molecules.

Nucleophilic Aromatic Substitution (SNA r): A Gateway to Diverse Functionality

The cornerstone of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). The nitro group, positioned ortho to one of the fluorine atoms and para to the other, strongly activates the ring towards nucleophilic attack. This reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of a fluoride ion to restore aromaticity.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Reaction with an Amine Nucleophile

This protocol details a representative SNAr reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., piperidine, morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

-

Add the amine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Reduction of the Nitro Group: Unmasking a Key Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, providing a crucial handle for further functionalization, such as amide bond formation or diazotization reactions. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an alcoholic solvent. This method is often preferred for its chemoselectivity, leaving other functional groups intact.

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

-

Substituted this compound derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) or saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the nitroaromatic compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate (3-5 eq).

-

Stir the reaction mixture at reflux until the reaction is complete as monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a basic aqueous solution (2M KOH or saturated NaHCO₃) to neutralize the acidic mixture and precipitate tin salts.

-

Filter the mixture to remove the tin salts, and separate the organic layer.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline product.[3]

Etherification of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily converted to an ether through the Williamson ether synthesis.[1][4][5] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a primary alkyl halide.[1][4][5]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound derivative (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

Primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

-

Anhydrous acetonitrile

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of the phenol derivative (1.0 eq) and Cs₂CO₃ or K₂CO₃ (2.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) at room temperature.

-

Stir the mixture for 6-12 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating may be applied.

-

After completion of the reaction, filter the mixture to remove inorganic salts.

-

Wash the filtrate successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ether.[6]

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The strategic functionalization of this compound has proven invaluable in the synthesis of potent and selective kinase inhibitors, a major class of targeted cancer therapeutics.[7] The 7-azaindole scaffold, for instance, is a privileged structure in kinase inhibitor design, and fluorinated precursors are often employed to enhance binding affinity and modulate physicochemical properties.[7] The sequential application of the reactions described above allows for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for a highly modular and strategic approach to the construction of complex molecules, particularly in the realm of medicinal chemistry. The robust and well-established protocols for nucleophilic aromatic substitution, nitro group reduction, and etherification provide chemists with a reliable toolkit for leveraging the full synthetic potential of this valuable synthon. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of strategically fluorinated building blocks like this compound is set to increase, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Safe Handling of 4,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and necessary safety precautions for 4,5-Difluoro-2-nitrophenol, a key building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following protocols and insights are grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide a causal understanding of safety measures, moving beyond mere procedural lists to foster a culture of proactive risk mitigation.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 55346-97-9) is an organic compound with the molecular formula C₆H₃F₂NO₃.[1][2] Its structure, featuring a phenolic ring substituted with two fluorine atoms and a nitro group, dictates its chemical behavior and toxicological profile. The presence of the hydroxyl group imparts acidic properties, while the fluorine and nitro groups enhance its reactivity.[1]

| Property | Value | Source |

| CAS Number | 55346-97-9 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |

| Molecular Weight | 175.09 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Temperature | -20°C | [2] |

A detailed understanding of these properties is the first step in a comprehensive risk assessment. The solid nature of this compound at room temperature indicates that the primary route of exposure will be through inhalation of dust particles or direct skin/eye contact. Its solubility in polar solvents is a critical consideration for solution-based reactions and decontamination procedures.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards identified are:

-

Skin Irritation (H315) [3]

-

Serious Eye Irritation (H319) [3]

-

May cause respiratory irritation (H335) [3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls, from most to least effective, should always be followed.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of this compound powder, as well as any reactions involving this compound, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, such as during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All respirator users must be properly trained and fit-tested.

Handling and Storage Protocols

Handling:

-

Avoid the formation of dust. Use techniques such as gentle scooping rather than pouring to transfer the solid.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

The recommended storage temperature is -20°C to maintain long-term stability.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Exposure Response:

Spill Response:

-

Minor Spill (Contained within a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with a chemical absorbent material suitable for solids.

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (Outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.

-

Prevent the spread of dust.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.

-

Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its properties, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet (SDS) and your institution's specific safety protocols before commencing any work with this compound.

References

The Nitro Group's Dominance: An In-depth Technical Guide to its Electron-Withdrawing Effects in Nitrophenols

Abstract

The substitution of a nitro group onto a phenol ring profoundly alters the molecule's physicochemical properties, a phenomenon of critical importance in fields ranging from medicinal chemistry to materials science. This guide provides a detailed exploration of the potent electron-withdrawing effects of the nitro group in ortho-, meta-, and para-nitrophenols. We will dissect the intricate interplay of inductive and resonance effects, their positional dependence, and the resulting impact on acidity, spectroscopic characteristics, and chemical reactivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical explanations but also practical experimental protocols for quantifying these effects.

The Fundamental Electron-Withdrawing Nature of the Nitro Group

The nitro (-NO₂) group is a quintessential electron-withdrawing group (EWG), a characteristic that stems from the high electronegativity of its oxygen atoms and the positively charged nitrogen atom.[1][2] This inherent polarity gives rise to two primary mechanisms by which it withdraws electron density from an aromatic system: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This is a through-bond effect where the electronegative nitro group pulls electron density away from the atoms it is attached to.[2] This effect diminishes with distance. In nitrophenols, the -I effect of the nitro group polarizes the sigma bonds of the benzene ring, drawing electron density away from the phenolic hydroxyl group.

-

Resonance Effect (-M or -R): Also known as the mesomeric effect, this is a through-space delocalization of π-electrons. The nitro group can actively participate in the resonance of the aromatic ring, further withdrawing electron density.[3][4] This effect is most pronounced when the nitro group is positioned ortho or para to the hydroxyl group, as this allows for direct delocalization of the negative charge of the corresponding phenoxide ion onto the nitro group.[1][3][5]

Positional Isomerism and its Profound Impact on Acidity

The position of the nitro group on the phenol ring dictates the extent to which it can exert its electron-withdrawing influence, leading to significant differences in the acidity of the nitrophenol isomers. Acidity is quantified by the pKa value; a lower pKa signifies a stronger acid.[6]

The increased acidity of nitrophenols compared to phenol is attributed to the stabilization of the conjugate base, the phenoxide ion.[7] An electron-withdrawing group like the nitro group helps to delocalize and stabilize the negative charge on the phenoxide ion, making the deprotonation of the phenol more favorable.[7][8]

Comparative Acidity: Phenol vs. Nitrophenols

| Compound | pKa Value |

| Phenol | ~9.98 |

| p-Nitrophenol | ~7.15 |

| o-Nitrophenol | ~7.23 |

| m-Nitrophenol | ~8.40 |

(Note: pKa values can vary slightly depending on the experimental conditions such as temperature and solvent.)[4][6][9]

p-Nitrophenol: The Power of Para-Resonance

In p-nitrophenol, the nitro group is in the para position relative to the hydroxyl group. This positioning allows for both the inductive (-I) and a strong resonance (-M) effect.[3][4] Upon deprotonation, the negative charge on the phenoxide oxygen can be delocalized throughout the benzene ring and, crucially, onto the nitro group itself. This extensive delocalization provides significant stabilization to the p-nitrophenoxide ion, making p-nitrophenol a much stronger acid than phenol.[8][10]

References

- 1. quora.com [quora.com]

- 2. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 8. Nitro groups have a large acid-strengthening effect on phenols. The \math.. [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. expertsmind.com [expertsmind.com]

commercial availability and suppliers of 4,5-Difluoro-2-nitrophenol

An In-Depth Technical Guide to 4,5-Difluoro-2-nitrophenol: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 55346-97-9), a key fluorinated building block for researchers in medicinal chemistry and materials science. The document details the commercial availability of this reagent, provides a validated protocol for its synthesis via regioselective nitration, and outlines methodologies for its quality control and characterization. Furthermore, it explores the chemical principles behind its utility as a precursor in drug development, particularly in the synthesis of kinase inhibitors, and furnishes a representative protocol for its application in nucleophilic aromatic substitution (SNAr) reactions. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Phenols

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This compound is a particularly valuable reagent that combines the unique electronic properties of fluorine with the versatile reactivity of a nitrophenol scaffold.

The molecule's structure is primed for sequential, site-selective reactions. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This makes the compound an excellent starting point for building complex molecular frameworks, as nucleophiles can displace one of the activators, typically a fluorine atom, under controlled conditions. The nitro group can subsequently be reduced to an amine, providing a handle for a vast array of further chemical transformations, such as amide bond formation or diazotization. The phenolic hydroxyl group offers another site for modification, for instance, through etherification. This multi-functional reactivity profile makes this compound a strategic building block in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2]

Commercial Availability and Supplier Analysis

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. When sourcing this reagent, it is critical for researchers to consider not only the list price but also the stated purity, available analytical data (e.g., Certificate of Analysis with NMR or HPLC data), and available batch sizes. Inconsistent purity can introduce unforeseen variables into sensitive synthetic workflows.

Below is a comparative table of representative suppliers. Researchers are advised to request lot-specific data prior to purchase to ensure material suitability for their intended application.

| Supplier | Representative Purity | Available Quantities | Storage Recommendation |

| CymitQuimica | ≥97%[3] | 1g, 5g[3] | Room Temperature (shipping), Cool & Dry (long-term) |

| United States Biological | Highly Purified[4] | Inquire | -20°C[4] |

| ACUBIOCHEM | ≥95%[5] | 25g[5] | Inquire |

| Sigma-Aldrich (AldrichCPR) | Not specified; buyer assumes responsibility to confirm purity. | Inquire | Inquire |

Note: This table is for informational purposes and does not constitute an endorsement. Availability and specifications are subject to change. Purity claims should always be verified with a lot-specific Certificate of Analysis.

Synthesis and Purification: A Validated Protocol

While commercially available, this compound can also be synthesized in the laboratory. The most direct and logical pathway is the electrophilic nitration of 3,4-difluorophenol. The hydroxyl group is a strong activating group and an ortho, para-director, while fluorine is a weak deactivator but also an ortho, para-director. The directing effects are synergistic, strongly favoring substitution at the positions ortho or para to the hydroxyl group. Given the substitution pattern of the starting material, the primary products will be 2-nitro and 6-nitro isomers. The formation of this compound is therefore a predictable outcome.

The following protocol is a robust, field-proven method adapted from established procedures for the nitration of halogenated phenols.[6][7]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

3,4-Difluorophenol (1.0 equiv)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and set in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0 °C. Slowly, add fuming nitric acid dropwise while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Setup: In a separate three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorophenol (1.0 equiv) in dichloromethane. Cool this solution to -10 °C using an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture from Step 1 to the solution of 3,4-difluorophenol via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature at approximately -5 °C. The reaction is exothermic and requires careful temperature management to minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexanes:ethyl acetate. The product spot should be UV-active and will stain with permanganate.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Allow the ice to melt, then transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or orange solid.

-

Purification: The primary challenge in this synthesis is the separation of constitutional isomers. The crude solid should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective in separating the desired this compound from other isomers and impurities.

Quality Control and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized or purchased material. The following protocols are standard for the quality control of nitrophenol isomers.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for separating nitrophenol isomers.[4][8]

-

Instrumentation: HPLC system with a UV photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 40% aqueous acetonitrile.[4] The aqueous phase should be buffered to a pH between 3.0 and 5.0 (e.g., with acetate or phosphate buffer) to ensure the phenolic hydroxyl group is protonated, which leads to better peak shape.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 210 nm and 275 nm. The UV spectrum should be recorded to confirm identity against a reference standard.

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute with the mobile phase to a final concentration of ~50 µg/mL for injection.

-

Expected Outcome: A single major peak should be observed. Purity is calculated based on the peak area percentage. The retention time should be consistent with a reference standard.

Protocol 2: Identity Confirmation by NMR Spectroscopy

-

Predicted 1H NMR Spectrum (400 MHz, CDCl3):

-

~10.5 ppm (s, 1H): This singlet corresponds to the acidic phenolic proton (-OH). Its chemical shift can be variable and the peak may be broad.

-

~7.8-8.0 ppm (dd, 1H): This signal corresponds to the proton at position 3 (H-3). It is ortho to the strongly electron-withdrawing nitro group, shifting it significantly downfield. It will appear as a doublet of doublets due to coupling with the two neighboring fluorine atoms.

-

~7.2-7.4 ppm (dd, 1H): This signal corresponds to the proton at position 6 (H-6). It is ortho to a fluorine atom and will also appear as a doublet of doublets.

-

-

Predicted 13C NMR Spectrum: The spectrum will show 6 distinct signals for the aromatic carbons. Carbons directly attached to fluorine will show large C-F coupling constants. The carbon attached to the nitro group (C-2) and the hydroxyl group (C-1) will be shifted significantly downfield.

Application in Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its role as an electrophilic scaffold in SNAr reactions. The aromatic ring is rendered electron-poor by three withdrawing groups (two F, one NO2), making it susceptible to attack by nucleophiles. In this context, fluorine is an excellent leaving group, a counter-intuitive but well-established principle in SNAr chemistry. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this transition state, accelerating the reaction.

The following is a representative protocol for the SNAr reaction with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.[1][11]

Diagram: SNAr Mechanism and Application Workflow

Caption: General workflow for utilizing this compound.

Experimental Protocol: SNAr with an Amine

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine, or other primary/secondary amine) (1.1-1.2 equiv)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.

-

Ethyl Acetate

-

Deionized Water & Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), the amine nucleophile (1.1 equiv), and the base (2.0 equiv).

-

Solvent Addition: Add the anhydrous polar aprotic solvent to the flask to achieve a concentration of approximately 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting nitrophenol has been consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Safety and Handling

As a nitrated and fluorinated aromatic compound, this compound should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can have long-term health effects and should be handled as potentially toxic.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended to ensure stability.[4]

-